Superior Sensitivity in Plasmin Assays: A Direct Comparison with Arginine Analogs
Among a panel of lysine and arginine esters and p-nitroanilides tested, Z-Lys-ONp exhibited the most favorable kinetic parameters for human Lys77-plasmin, establishing it as the substrate of choice [1]. This directly translates to a detection limit as low as 2 × 10⁻⁹ M enzyme (approx. 1 × 10⁻³ CU/ml) at pH 8, a sensitivity level not matched by related compounds like Z-Arg-ONp in this specific assay system [1].
| Evidence Dimension | Enzyme Detection Limit |
|---|---|
| Target Compound Data | 2 × 10⁻⁹ M (approx. 1 × 10⁻³ CU/ml) |
| Comparator Or Baseline | Z-Arg-ONp and other p-nitroanilides (less favorable parameters) |
| Quantified Difference | Not explicitly quantified as a fold difference; reported as 'most favorable kinetic parameters' leading to the stated low detection limit. |
| Conditions | Lys77-plasmin assay at pH 8.0, 21 ± 0.5°C, I = 0.1 M |
Why This Matters
For researchers studying the fibrinolytic system, this superior sensitivity enables accurate quantification of low-abundance plasmin, reducing sample requirements and improving assay reliability compared to less sensitive alternatives.
- [1] Ascenzi, P., Menegatti, E., Guarneri, M., & Amiconi, G. (1984). Catalytic properties of human Lys77-plasmin. A comparative steady-state and pre-steady-state study. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 788(2), 176-183. View Source
